molecular formula C18H24N2O2S B2841261 N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,2-dimethylpropanamide CAS No. 893995-92-1

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,2-dimethylpropanamide

Cat. No. B2841261
CAS RN: 893995-92-1
M. Wt: 332.46
InChI Key: XSIYTCIMCLLUIE-UHFFFAOYSA-N
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Description

The compound contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The thiazole ring is linked to a methoxyphenyl group and a dimethylpropanamide group. Thiazoles are known for their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazoles can generally be synthesized using techniques such as the Hantzsch thiazole synthesis, involving the reaction of α-haloketones and thioamides .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the thiazole ring and various functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Thiazoles are generally stable compounds. They may exhibit varying degrees of solubility, reactivity, and acidity depending on the substituents present .

Scientific Research Applications

Crystal Structure Studies

The molecular structures of this compound have been investigated using techniques such as X-ray crystallography. It consists of asymmetric units in both orthorhombic and monoclinic crystal systems. These structural studies provide valuable insights into its conformation and intermolecular interactions .

Reduction Reactions and Synthesis

The compound can be synthesized via Schiff bases reduction route. It serves as an important starting material for the synthesis of other compounds, including azo dyes and dithiocarbamates. Reduction reactions using sodium borohydride (NaBH₄) have been explored for its preparation .

Biological Applications

a. Neuroprotection: Research has shown that related analogs of this compound exhibit neuroprotective effects. For instance, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (GlcNAc-Sal) , a salidroside analog, has been synthesized and demonstrated to inhibit apoptosis in neuronal cells under stress conditions .

b. Mitochondrial Proteins Modification: Another study highlights the enhancement of O-GlcNAcylation on mitochondrial proteins using a similar compound. This modification plays a role in cellular bioenergy and protection against injury .

PPARα Agonist Potential

The compound has been explored as a potential agonist for the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is involved in lipid metabolism and has implications for various diseases, including diabetes and cardiovascular disorders.

Supramolecular Chemistry

The reported compound’s crystal structures reveal interesting secondary intermolecular interactions. These findings contribute to the field of supramolecular chemistry and may inspire further research in this area .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on the specific compound and its biological target. Some thiazole derivatives have been found to have antimicrobial, anti-inflammatory, and antitumor activities .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific structure and properties. Proper handling and safety measures should always be used when working with chemical compounds .

Future Directions

Thiazole derivatives are a topic of ongoing research due to their diverse biological activities. Future research may explore the potential therapeutic applications of this compound, as well as its synthesis and chemical properties .

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-12-15(10-11-19-17(21)18(2,3)4)23-16(20-12)13-6-8-14(22-5)9-7-13/h6-9H,10-11H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIYTCIMCLLUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,2-dimethylpropanamide

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